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Compound of Interest

Compound Name: Carpinontriol B

Cat. No.: B15591623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the structural confirmation

of Carpinontriol B, a cyclic diarylheptanoid, utilizing Nuclear Magnetic Resonance (NMR)

spectroscopy. The following sections outline the necessary experimental procedures and

present the key spectral data that collectively verify the molecular architecture of this natural

product.

Introduction
Carpinontriol B is a naturally occurring cyclic diarylheptanoid isolated from plants of the

Carpinus genus, such as Carpinus cordata.[1] The structural elucidation of such complex

natural products is paramount for understanding their biosynthetic pathways, chemical

properties, and potential pharmacological activities. High-resolution NMR spectroscopy stands

as the most powerful and definitive non-destructive technique for determining the three-

dimensional structure of organic molecules in solution. This note details the application of one-

dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to

unequivocally confirm the structure of Carpinontriol B.

Data Presentation
The structural confirmation of Carpinontriol B relies on the precise assignment of all proton

and carbon signals in its NMR spectra. The following tables summarize the ¹H and ¹³C NMR
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chemical shifts, as well as key 2D NMR correlations, as reported for Carpinontriol B in

deuterated methanol (CD₃OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Carpinontriol B in CD₃OD
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Position δc (ppm)
δh (ppm, mult.,
J in Hz)

Key HMBC
Correlations

Key COSY
Correlations

1 134.1

2 130.8 6.91 (d, 8.0)
C-1, C-3, C-4, C-

6
H-6

3 115.8

4 156.9

5 114.2 6.61 (d, 2.0)
C-1, C-3, C-4, C-

6
H-6

6 121.8
6.75 (dd, 8.0,

2.0)
C-2, C-4, C-5 H-2, H-5

7 37.1
2.95 (m), 2.65

(m)

C-1, C-2, C-6, C-

8
H-8

8 72.1 3.85 (m) C-7, C-9, C-10 H-7, H-9

9 211.8

10 78.9 4.15 (d, 8.5)
C-8, C-9, C-11,

C-12
H-11

11 75.2 3.55 (m)
C-9, C-10, C-12,

C-13
H-10, H-12

12 70.1 4.51 (d, 9.5)
C-10, C-11, C-

13, C-14
H-11

13 139.8

14 129.5 6.88 (br s)
C-12, C-13, C-

15, C-18
H-18

15 116.1

16 156.4

17 119.5 6.65 (br d, 7.5) C-13, C-15, C-16 H-18
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18 128.4 6.81 (t, 7.5)
C-13, C-14, C-

16, C-17
H-14, H-17

19 31.2
2.81 (m), 2.55

(m)

C-1, C-13, C-14,

C-18
H-18

Note: NMR data is based on the structural elucidation reported by Lee et al. (2002) in the

Journal of Natural Products.

Experimental Protocols
The following protocols describe the general procedures for acquiring the NMR data necessary

for the structural confirmation of Carpinontriol B.

Sample Preparation
Dissolution: Accurately weigh approximately 1-5 mg of purified Carpinontriol B and dissolve

it in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However,

referencing to the residual solvent peak of methanol (δн ≈ 3.31 ppm, δc ≈ 49.0 ppm) is

common practice.

NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a suitable probe.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.

Temperature: 298 K.

2D Homonuclear Correlation Spectroscopy (COSY):

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Temperature: 298 K.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity

editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
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Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-200 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

Temperature: 298 K.

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 220-250 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range C-H

coupling (e.g., 8 Hz).

Temperature: 298 K.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of

Carpinontriol B using the acquired NMR data.
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Isolated Carpinontriol B

1D NMR Acquisition
(¹H, ¹³C)

2D NMR Acquisition
(COSY, HSQC, HMBC)

¹H and ¹³C Spectra Processing
(Referencing, Phasing, Integration)

2D Spectra Processing
(Fourier Transform, Phasing)

¹H NMR Analysis
(Identify proton types, multiplicities, and coupling constants)

¹³C NMR Analysis
(Count carbon signals, identify carbon types - CH₃, CH₂, CH, Cq)

COSY Analysis
(Establish ¹H-¹H spin systems and connectivities)

HSQC Analysis
(Correlate protons to their directly attached carbons)

HMBC Analysis
(Identify long-range ¹H-¹³C correlations to connect fragments)

Integrate All NMR Data
(Combine 1D and 2D information to build the molecular skeleton)

Structural Confirmation of Carpinontriol B

Click to download full resolution via product page

Caption: Workflow for NMR-based structural confirmation of Carpinontriol B.

Signaling Pathway of Structural Elucidation
The following diagram illustrates the logical connections between the different NMR

experiments and how they contribute to the final structural assignment of Carpinontriol B.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15591623?utm_src=pdf-body-img
https://www.benchchem.com/product/b15591623?utm_src=pdf-body
https://www.benchchem.com/product/b15591623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR

2D NMR Structural Interpretation

¹H NMR
- Proton chemical shifts
- Coupling constants (J)

- Signal integrals

Identify Spin Systems & Fragments

¹³C NMR - Carbon chemical shifts
- Carbon types (DEPT)

COSY ¹H-¹H Correlations
(Neighboring Protons)

HSQC ¹H-¹³C One-Bond Correlations
(Directly Bonded H-C)

HMBC ¹H-¹³C Long-Range Correlations
(2-3 Bond H-C)

Establish Connectivity of Fragments Assemble Final Structure of Carpinontriol B

Click to download full resolution via product page

Caption: Logic flow of NMR data interpretation for structural elucidation.

By following these protocols and correlating the acquired data with the reference values

provided, researchers can confidently confirm the structure of Carpinontriol B. The synergistic

use of 1D and 2D NMR techniques provides a comprehensive and unambiguous method for

the structural characterization of complex natural products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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